N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H16N4O3 and its molecular weight is 360.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant biological activity, which has garnered attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O4, with a molecular weight of approximately 340.4 g/mol. The structure features a bicyclic framework that integrates oxazepine and pyrazine functionalities, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class demonstrate a range of biological activities. Notable findings include:
- Antimicrobial Activity : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepines possess potent antibacterial properties. For instance, bioassays revealed that this compound exhibited significant antibacterial effects against various strains of bacteria.
- Histone Deacetylase Inhibition : Certain derivatives have been identified as potential histone deacetylase inhibitors (HDACi), which are important in cancer therapy due to their role in regulating gene expression.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's unique structural features allow it to interact with specific enzymes and receptors within cells. For example, its ability to inhibit HDACs suggests it may influence epigenetic regulation.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that oxazepine derivatives can modulate oxidative stress pathways by influencing ROS levels in cells .
- Cell Cycle Arrest : Research has shown that certain dibenzo[b,f][1,4]oxazepine compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-3-5-18-16(9-12)24(2)20(26)14-10-13(4-6-17(14)27-18)23-19(25)15-11-21-7-8-22-15/h3-11H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJWRSGWFZENDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=NC=CN=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.